molecular formula C24H22N2O3 B4263577 N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide

N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4263577
M. Wt: 386.4 g/mol
InChI Key: CXQVJLNTZBJAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide, also known as FR180204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of extracellular signal-regulated kinase (ERK) that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide is a selective inhibitor of ERK, which is a member of the mitogen-activated protein kinase (MAPK) family. ERK plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. The activation of ERK is often observed in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide binds to the ATP-binding site of ERK and inhibits its kinase activity, thereby blocking the downstream signaling pathways that are activated by ERK.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide induces cell cycle arrest and apoptosis by inhibiting the activity of ERK. In addition, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines in various animal models of inflammatory diseases. Moreover, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been reported to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide is its selectivity towards ERK, which makes it a valuable tool for studying the role of ERK in various cellular processes. Moreover, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to have a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide is its low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide. One of the areas of research is to further investigate the potential therapeutic applications of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the development of more potent and selective inhibitors of ERK, based on the structure of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide, could lead to the discovery of new therapeutic agents. Furthermore, the combination of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide with other drugs could enhance its therapeutic efficacy and reduce its potential side effects.

Scientific Research Applications

N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Moreover, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been reported to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-12-28-18-8-5-7-17(14-18)23-15-21(20-10-3-4-11-22(20)26-23)24(27)25-16-19-9-6-13-29-19/h3-11,13-15H,2,12,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQVJLNTZBJAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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